![molecular formula C17H16N4OS B5745558 N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as MBTH, is a thiosemicarbazone compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.
作用機序
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide inhibits RNR by binding to the active site of the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides. This leads to a depletion of the cellular pool of deoxyribonucleotides, which are essential for DNA synthesis and repair. The resulting DNA damage triggers cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Additionally, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to enhance the immune response to cancer cells by increasing the production of cytokines and activating immune cells.
実験室実験の利点と制限
One of the major advantages of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is its selectivity for cancer cells, which minimizes the side effects on normal cells. It also has a long half-life, which allows for less frequent dosing. However, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which may limit its effectiveness in some cases.
将来の方向性
There are several future directions for the research and development of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide treatment. Additionally, the combination of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with other chemotherapeutic agents or immunotherapies is being explored as a potential strategy to enhance its efficacy.
合成法
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide can be synthesized by the condensation reaction between 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been extensively studied for its potential use in cancer treatment. RNR is overexpressed in many types of cancer cells, making it an attractive target for chemotherapy. N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to inhibit RNR activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been found to enhance the cytotoxicity of other chemotherapeutic agents, such as gemcitabine and cisplatin.
特性
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-21-15-10-6-5-9-14(15)19-17(21)23-12-16(22)20-18-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROUNCMKPNPNC-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

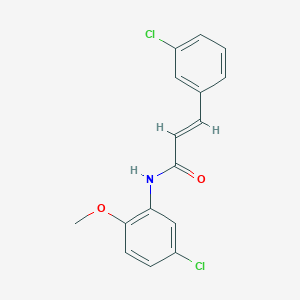
![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

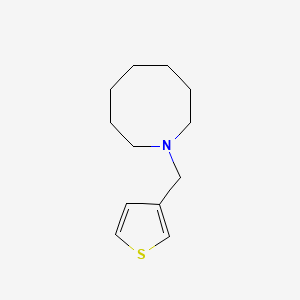
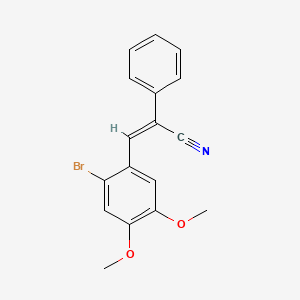
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
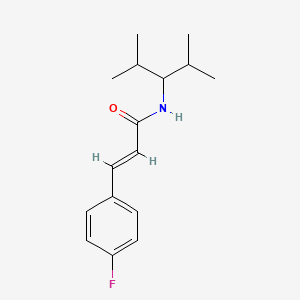
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
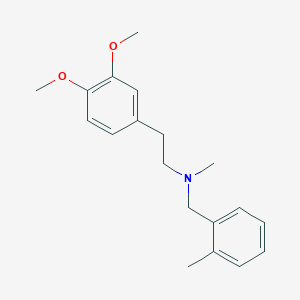

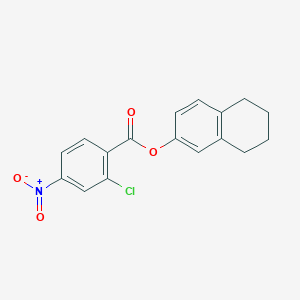
![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)